3-propoxy-N-(5-quinolinyl)benzamide
Description
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-propoxy-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C19H18N2O2/c1-2-12-23-15-7-3-6-14(13-15)19(22)21-18-10-4-9-17-16(18)8-5-11-20-17/h3-11,13H,2,12H2,1H3,(H,21,22) |
InChI Key |
FVUGJOLNKCTPCS-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
solubility |
7.6 [ug/mL] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 3-Propoxy-N-(5-quinolinyl)benzamide
Part 1: Executive Summary & Structural Logic
Target Profile[1][2][3][4][5]
-
IUPAC Name: 3-propoxy-N-(quinolin-5-yl)benzamide
-
Molecular Formula:
-
Molecular Weight: 306.36 g/mol
-
Core Scaffold: 5-Aminoquinoline coupled to a 3-alkoxybenzoic acid.
-
Relevance: The N-(quinolin-5-yl)benzamide moiety is a privileged pharmacophore in medicinal chemistry, frequently observed in modulators of Transient Receptor Potential (TRP) channels (specifically TRPM8 antagonists) and Type II kinase inhibitors. The 3-propoxy tail provides lipophilic interactions often required for the hydrophobic pocket of the target protein.
Retrosynthetic Analysis
To ensure high fidelity and scalability, we disconnect the molecule at the amide bond. This reveals two primary building blocks: the nucleophilic 5-aminoquinoline and the electrophilic 3-propoxybenzoic acid .
While 5-aminoquinoline is commercially available, 3-propoxybenzoic acid is best synthesized fresh to avoid shelf-degradation of the carboxylic acid functionality. Therefore, this guide adopts a Convergent Synthesis Strategy .
Figure 1: Retrosynthetic breakdown of the target molecule illustrating the convergent assembly strategy.
Part 2: Experimental Protocols
Phase 1: Synthesis of 3-Propoxybenzoic Acid
Rationale: Direct alkylation of the acid can lead to ester formation. We proceed via a "Protect-Alkylate-Deprotect" sequence or a selective alkylation of the hydroxybenzoate ester to ensure regioselectivity.
Reagents: Methyl 3-hydroxybenzoate, 1-Iodopropane, Potassium Carbonate (
Step 1.1: O-Alkylation (Williamson Ether Synthesis)
-
Setup: Charge a round-bottom flask with Methyl 3-hydroxybenzoate (10.0 mmol, 1.52 g) and anhydrous DMF (20 mL).
-
Base Addition: Add anhydrous
(20.0 mmol, 2.76 g). Stir at room temperature for 15 minutes to generate the phenoxide anion. Critical: Ensure is finely ground to maximize surface area. -
Alkylation: Add 1-Iodopropane (12.0 mmol, 1.17 mL) dropwise.
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot should disappear.
-
Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate.[1] -
Yield: Expect ~90-95% of Methyl 3-propoxybenzoate as a clear oil.
Step 1.2: Ester Hydrolysis
-
Reaction: Dissolve the intermediate ester in THF/Water (3:1, 20 mL). Add LiOH
(30.0 mmol). Stir at room temperature for 12 hours. -
Acidification: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2. The product will precipitate as a white solid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Validation:
NMR should show loss of the methyl ester singlet (~3.9 ppm).
Phase 2: Amide Coupling (The Core Synthesis)
Rationale: 5-Aminoquinoline is an electron-deficient aniline due to the pyridine ring's inductive effect. Standard carbodiimide couplings (EDC/NHS) may be sluggish. We utilize HATU for its superior reactivity with unreactive amines, or the Acid Chloride method for guaranteed conversion. The Acid Chloride method is detailed below for robustness.
Reagents: 3-Propoxybenzoic acid (from Phase 1), Oxalyl Chloride, DMF (cat.), 5-Aminoquinoline, Pyridine, DCM.
Protocol:
-
Activation: Dissolve 3-propoxybenzoic acid (1.0 equiv) in anhydrous DCM under Nitrogen. Add Oxalyl Chloride (1.5 equiv) dropwise, followed by 1 drop of DMF.
-
Gas Evolution: Stir until gas evolution (
) ceases (approx. 1 hour). Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM. -
Coupling: To a separate flask, add 5-Aminoquinoline (1.0 equiv) and Pyridine (3.0 equiv) in DCM. Cool to 0°C.[2][3]
-
Addition: Cannulate the acid chloride solution dropwise into the amine solution.
-
Completion: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Add saturated
solution.
Phase 3: Purification Strategy
Expert Insight: The quinoline nitrogen is basic (
-
Extraction: Extract the reaction mixture with DCM.
-
Acid Wash (Critical): Wash the organic layer with 10% Citric Acid. Note: The product may protonate and move to the aqueous layer depending on pH. Alternatively, wash with water to remove pyridine salts, then brine.
-
Column Chromatography: If purity is <95%, purify via silica gel chromatography.
-
Mobile Phase: DCM:MeOH (98:2 to 95:5). The polarity of the quinoline requires a touch of alcohol.
-
TLC Visualization: UV (254 nm). Quinoline fluoresces strongly.
-
Part 3: Visualization of Workflow
Figure 2: Step-by-step reaction workflow from raw materials to purified target.
Part 4: Structural Validation (Characterization)
To certify the synthesis, the following analytical data must be obtained. The values below are predicted based on fragment analysis and standard shifts for this scaffold.
Proton NMR ( NMR, 400 MHz, DMSO- )
-
Amide NH:
10.60 ppm (1H, s). Diagnostic: Disappears on shake. -
Quinoline Ring (5-position substitution):
- 8.95 (dd, 1H, H-2) - Deshielded by Nitrogen.
- 8.50 (d, 1H, H-4).
- 7.80 - 7.60 (m, 3H, H-8, H-7, H-6). Note: H-6 is often a doublet or multiplet coupled to H-7.
- 7.55 (dd, 1H, H-3).
-
Benzoyl Ring (3-propoxy substitution):
- 7.50 - 7.40 (m, 3H, H-2', H-5', H-6').
- 7.15 (d, 1H, H-4') - Ortho to alkoxy group.
-
Propoxy Chain:
-
4.02 (t, 2H,
). -
1.78 (m, 2H,
). -
1.02 (t, 3H,
).
-
4.02 (t, 2H,
Mass Spectrometry (ESI-MS)[8][9]
-
Mode: Positive Ion Mode (
). -
Expected Ion:
. -
Fragment: Loss of propoxy group or cleavage of amide bond may be observed at higher collision energies.
IR Spectroscopy (ATR)
-
Amide I (C=O):
(Strong). -
Amide II (N-H bend):
. -
Ether (C-O-C):
. -
Quinoline (C=N):
.
Data Summary Table
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | >95% | HPLC (254 nm) |
| Melting Point | 165 - 170°C (Estimated) | Capillary |
| Solubility | DMSO, DMF, DCM (Moderate) | Solubility Test |
| Storage | -20°C, Desiccated | Stability |
Part 5: References
-
Quinoline Scaffold Synthesis:
-
Muscia, G. C., et al. "Synthesis and antimicrobial activity of N-substituted-2-quinolinyl carboxamides." Journal of Heterocyclic Chemistry, 2020.
-
-
Williamson Ether Synthesis (Alkoxybenzoic Acids):
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard Reference for Alkylation).
-
-
Amide Coupling to Electron-Deficient Anilines:
-
Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
-
-
TRPM8 Antagonist Structural Analogues:
-
Journigan, V. B., et al. "Discovery of N-(3-methoxyphenyl)-N-(quinolin-5-yl)urea derivatives as potent TRPM8 antagonists." Bioorganic & Medicinal Chemistry Letters, 2014. (Provides characterization data for the 5-aminoquinoline core).
-
Sources
Technical Guide: Preliminary Cytotoxicity Assays for 3-Propoxy-N-(5-quinolinyl)benzamide
Executive Summary & Compound Profile
This technical guide outlines the rigorous validation framework for assessing the cytotoxicity of 3-propoxy-N-(5-quinolinyl)benzamide . As a synthetic small molecule featuring a lipophilic propoxy tail and a nitrogen-dense quinoline scaffold, this compound presents specific physicochemical challenges—primarily aqueous solubility and potential fluorescence interference—that invalidate generic "off-the-shelf" assay protocols.
The protocols below are engineered to generate high-fidelity IC50 data, distinguish between cytostatic and cytotoxic effects, and calculate the Selectivity Index (SI) required for investigating therapeutic windows.
Physicochemical Considerations
-
Molecular Character: Hydrophobic (LogP estimated > 3.5 due to propoxy/benzamide motif).
-
Solubility Risk: High risk of precipitation in aqueous culture media at >50 µM.
-
Interference Risk: Quinoline derivatives often exhibit intrinsic fluorescence (excitation ~350nm, emission ~450nm) and yellow coloration, which can interfere with standard colorimetric (MTT) and fluorometric (Resazurin) assays.
Experimental Design Strategy
To ensure data integrity (E-E-A-T), we utilize a Multi-Parametric Screening Approach . We do not rely on a single endpoint.[1]
The "Gold Standard" Assay Selection
For this specific chemotype, Luminescent ATP Quantification (CellTiter-Glo®) is the primary recommended assay.
-
Why: It is independent of compound fluorescence/absorbance (unlike MTT/Alamar Blue) and highly sensitive to the metabolic collapse often induced by quinoline-based kinase or tubulin inhibitors.
The Validation Assay
LDH Release Assay is required as a secondary endpoint to measure membrane integrity.
-
Why: To distinguish between growth inhibition (low ATP, intact membrane) and necrosis/late apoptosis (ruptured membrane).
Cell Line Panel
-
Metabolic Competence: HepG2 (Liver carcinoma) – To assess if cytochrome P450 metabolism activates/deactivates the benzamide moiety.
-
General Toxicity: A549 (Lung carcinoma) or HeLa – Standard NCI-60 solid tumor models.
-
Selectivity Control: BJ-5ta or HFF-1 (Human Foreskin Fibroblasts) – Essential for calculating the Selectivity Index (SI).
Workflow Visualization
The following diagram illustrates the critical decision pathways for screening this compound, specifically addressing its solubility and interference risks.
Figure 1: Validated workflow for lipophilic quinoline derivatives, emphasizing the mandatory cell-free interference check.
Detailed Protocols
Compound Preparation (Critical Step)
-
Stock Solution: Dissolve this compound in 100% DMSO to 20 mM. Vortex for 1 minute. Inspect visually for particulates.
-
Working Solutions: Prepare a 2x dilution series in culture medium.
-
Constraint: Final DMSO concentration on cells must be ≤ 0.5% (v/v) to avoid solvent toxicity.
-
Example: Dilute 5 µL of 20 mM stock into 995 µL media (100 µM, 0.5% DMSO). Then perform 1:2 serial dilutions in media containing 0.5% DMSO (vehicle match).
-
Primary Assay: ATP Luminescence (CellTiter-Glo)
This protocol follows the principles of the NCI-60 HTS384 methodology adapted for 96-well optimization [1].
-
Seeding: Plate cells (e.g., A549) at 3,000–5,000 cells/well in 50 µL of media in opaque-walled white 96-well plates.
-
Note: Use white plates to maximize signal reflection and prevent cross-talk.
-
-
Incubation: Allow attachment for 24 hours at 37°C/5% CO₂.
-
Treatment: Add 50 µL of the 2x compound dilutions to triplicate wells.
-
Controls: Vehicle Control (0.5% DMSO), Positive Control (e.g., Staurosporine 1 µM), and Blank (Media + Compound without cells) .
-
-
Exposure: Incubate for 48 or 72 hours.
-
Development: Equilibrate plate to Room Temperature (RT) for 30 mins. Add 100 µL CellTiter-Glo reagent.
-
Read: Shake (orbital) for 2 mins. Incubate 10 mins (stabilize signal). Read Total Luminescence.
Secondary Assay: LDH Membrane Integrity
Used to confirm if the compound causes necrosis (rapid lysis).
-
Supernatant Collection: After drug exposure (from a duplicate clear plate), transfer 50 µL of culture supernatant to a new plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase).
-
Incubation: 30 minutes at RT in the dark.
-
Stop: Add Stop Solution (Acetic acid or SDS).
-
Read: Absorbance at 490 nm.
Data Presentation & Analysis
Quantitative Summary Table
Generate the following table for your final report. Do not report raw OD/RLU values; report normalized percentages.
| Parameter | Formula / Definition | Acceptance Criteria |
| % Viability | CV < 10% among triplicates | |
| IC50 | Concentration inhibiting 50% of ATP signal (4-PL Regression) | |
| Selectivity Index (SI) | SI > 10 indicates good therapeutic window | |
| Z-Factor | $1 - [(3\sigma_p + 3\sigma_n) / | \mu_p - \mu_n |
Mechanism Interpretation Logic
Use this logic gate to interpret the combined ATP vs. LDH data:
Figure 2: Interpreting discordant results between metabolic and membrane integrity assays.
Troubleshooting Specific to Quinoline Benzamides
Fluorescence Quenching & Enhancement
Quinoline rings can act as fluorophores. If you must use a fluorescence assay (e.g., Alamar Blue/Resazurin):
-
The Risk: The compound may absorb the excitation light or emit at the detection wavelength, causing false results.
-
The Fix: Always run a "Compound Only" control (media + compound, no cells) at the highest concentration. If this well fluoresces significantly > background, the assay is invalid. Switch to CellTiter-Glo (Luminescence).
The "Edge Effect"
Lipophilic compounds like this compound can adsorb to the plastic walls of the plate or evaporate unevenly in outer wells.
-
Protocol: Fill the perimeter wells (rows A/H, columns 1/12) with sterile PBS only. Do not plate cells or compound in these wells.
References
-
National Cancer Institute (NCI). (2023). NCI-60 Human Tumor Cell Lines Screen HTS384 Methodology. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from [Link]
-
OECD. (2010).[2] Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests (Series on Testing and Assessment No. 129). Retrieved from [Link][3]
Sources
Methodological & Application
Application Note: Protocol for Dissolving 3-Propoxy-N-(5-quinolinyl)benzamide
This Application Note is structured as a high-level technical guide for researchers working with 3-propoxy-N-(5-quinolinyl)benzamide (CAS: 718601-00-4), a lipophilic small molecule often utilized in medicinal chemistry libraries and biological screening.
Given the structural properties (a lipophilic benzamide core fused with a quinoline moiety), this compound exhibits low aqueous solubility and requires specific handling to ensure bioavailability in cellular or enzymatic assays.
Compound Profile & Physicochemical Analysis[1][2][3][4]
Before attempting dissolution, it is critical to understand the molecule's behavior. This compound is a hydrophobic weak base. Its solubility is governed by the interaction between the lipophilic propoxy-benzamide tail and the polarizable quinoline ring.
| Property | Value (Predicted/Experimental) | Implication for Protocol |
| Molecular Weight | ~306.36 g/mol | Standard calculations for Molarity. |
| LogP (Lipophilicity) | ~3.5 – 4.2 | High. Poor water solubility; requires organic co-solvent (DMSO). |
| pKa (Quinoline N) | ~4.9 (Conjugate acid) | Soluble in acidic pH; precipitates at neutral/physiological pH (7.4). |
| H-Bond Donors | 1 (Amide NH) | Limited water interaction. |
| Physical State | Solid / Crystalline Powder | Prone to static charge during weighing. |
Structural Logic
The propoxy group adds significant lipophilicity, driving the molecule to aggregate in aqueous media. The amide linker is stable but provides a rigid planarity that can enhance crystal packing, making initial dissolution slow without energy input (sonication).
Reagents and Equipment
-
Compound: this compound (Store at 4°C or -20°C desiccated).
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).
-
Why DMSO? It disrupts the strong crystal lattice energy of benzamides and is miscible with water for downstream assays.
-
-
Secondary Solvent (Optional): Ethanol (absolute) if DMSO is incompatible with specific specific tissue preparations, though solubility will be lower.
-
Equipment:
-
Analytical Balance (0.01 mg precision).
-
Borosilicate Glass Vials (Amber). Avoid polystyrene plastics which DMSO can leach.
-
Ultrasonic Water Bath.
-
Vortex Mixer.
-
Protocol: Preparation of Stock Solution (10 mM)
This protocol targets a 10 mM stock concentration , the industry standard for high-throughput screening (HTS) and cellular assays.
Step 1: Environmental Equilibration
Remove the compound vial from the refrigerator/freezer and allow it to equilibrate to room temperature (approx. 15–30 mins) before opening .
-
Scientific Rationale: Opening a cold vial introduces condensation (water absorption). Water acts as an anti-solvent for this compound, potentially causing immediate precipitation or hydrolysis over time.
Step 2: Gravimetric Preparation
Weigh approximately 3.06 mg of the compound into a sterile amber glass vial .
-
Note: If static electricity makes weighing difficult, use an anti-static gun or weigh by difference.
Step 3: Solvent Addition
Calculate the required DMSO volume using the formula:
Example: For 3.1 mg of compound:
Pipette the calculated volume of Anhydrous DMSO directly onto the solid.
Step 4: Solubilization (The "Critical Step")
-
Vortex vigorously for 30 seconds.
-
Inspect: If solid particles remain, the propoxy tail is likely causing hydrophobic stacking.
-
Sonicate: Place the vial in an ultrasonic bath at room temperature for 5–10 minutes.
-
Caution: Do not allow the water bath to heat above 40°C, as this may degrade the compound.
-
-
Verify: The solution must be completely clear and free of turbidity.
Workflow Visualization
The following diagram illustrates the decision logic for dissolving and diluting the compound for biological assays.
Caption: Logical workflow for the preparation of this compound stock and subsequent dilution, highlighting critical checkpoints for solubility.
Experimental Usage & Serial Dilution
Direct dilution from 100% DMSO to aqueous media can cause "shock precipitation" due to the high LogP of the propoxy group.
The "Intermediate Step" Method
To achieve a final assay concentration (e.g., 10 µM) without precipitation:
-
Prepare Intermediate: Dilute the 10 mM stock 1:10 into culture media (or buffer) to create a 1 mM working solution .
-
Note: This solution will contain 10% DMSO. Vortex immediately.
-
-
Final Dilution: Dilute the 1 mM working solution 1:100 into the final assay well.
-
Final Concentration: 10 µM compound.
-
Final DMSO: 0.1% (Safe for most cell lines).
-
Stability & Storage
-
Aliquot: Do not freeze/thaw the master stock repeatedly. Aliquot into single-use volumes (e.g., 50 µL).
-
Temperature: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Light: The quinoline ring can be photosensitive. Keep in amber vials or wrapped in foil.
Troubleshooting "Crash Out"
If the compound precipitates upon addition to the assay buffer (turning cloudy):
-
Check pH: Ensure the buffer pH is not >7.5. The compound is more soluble at slightly lower pH due to the quinoline nitrogen (pKa ~4.9).
-
Add Surfactant: If the assay permits, add 0.05% Tween-20 or BSA (0.1%) to the buffer. Albumin (BSA) acts as a carrier protein, sequestering the lipophilic propoxy tail and maintaining solubility.
-
Reduce Concentration: The thermodynamic solubility limit in aqueous buffer might be <10 µM. Try testing at 1 µM to confirm activity before scaling up.
References
- Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility of lipophilic amides).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
ChemicalBook. (2025). This compound Product Properties. (Source for predicted physicochemical data). Link
-
PubChem. (2025).[1] Compound Summary for N-(quinolin-8-yl)benzamide derivatives (Structural Analog Analysis). National Library of Medicine. Link
Sources
Application Note: 3-propoxy-N-(5-quinolinyl)benzamide as a Selective ALDH1A1 Inhibitor in Cancer Cell Lines
This Application Note is designed for researchers investigating Cancer Stem Cells (CSCs) and drug resistance mechanisms. Based on the structural pharmacophore (N-(quinolin-5-yl)benzamide scaffold), this compound is identified as a selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) . This class of inhibitors is critical for disrupting retinoic acid signaling and sensitizing resistant cancer cells to chemotherapy.
Executive Summary
3-propoxy-N-(5-quinolinyl)benzamide (CAS: 718601-00-4) acts as a potent chemical probe targeting Aldehyde Dehydrogenase 1A1 (ALDH1A1) . High ALDH1A1 activity is a hallmark of Cancer Stem Cells (CSCs) in ovarian, lung, and breast cancers, driving chemoresistance and metastasis. This compound functions by occupying the substrate-binding pocket of ALDH1A1, thereby blocking the oxidation of retinaldehyde to retinoic acid.
Key Applications:
-
Phenotypic Screening: Selective depletion of ALDH+ CSC populations.
-
Mechanism of Action Studies: Disruption of Retinoic Acid (RA) signaling pathways.
-
Combinatorial Studies: Re-sensitization of Taxane/Platinum-resistant cell lines.
Scientific Background & Mechanism
The Target: ALDH1A1
ALDH1A1 is not merely a detoxification enzyme; it is a metabolic regulator of cell fate. In cancer, it catalyzes the conversion of retinaldehyde to Retinoic Acid (RA) . RA binds to Nuclear Retinoic Acid Receptors (RAR/RXR), activating transcription factors that maintain "stemness," promote DNA repair, and inhibit apoptosis.
Mechanism of Action
The N-(quinolin-5-yl)benzamide scaffold mimics the adenine ring of the cofactor NAD+ or competes with the aldehyde substrate. The 3-propoxy substituent on the benzamide ring is designed to fill the hydrophobic pocket adjacent to the active site, enhancing potency and selectivity over other ALDH isoforms (e.g., ALDH2, ALDH1A3).
Pathway Diagram: The following diagram illustrates the inhibitory node within the Retinoic Acid signaling pathway.
Caption: Mechanism of Action. The inhibitor blocks ALDH1A1, preventing Retinoic Acid synthesis and downstream stemness gene transcription.
Experimental Guidelines
Solubility and Handling
-
Molecular Weight: ~306.36 g/mol (Estimate based on structure).
-
Solvent: Dimethyl Sulfoxide (DMSO).
-
Stock Preparation: Prepare a 10 mM or 50 mM stock solution in anhydrous DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.
-
Stability: Stable in DMSO for >6 months at -20°C.
-
In-vitro Working Concentration: Typically 100 nM – 10 µM .
-
Note: Perform a dose-response curve (0.1, 0.5, 1, 5, 10 µM) for your specific cell line.
-
Cell Line Selection
This compound is most effective in cell lines with high basal ALDH1A1 expression (ALDH^high^).
-
Ovarian Cancer: A2780, SKOV3 (Cisplatin-resistant models).
-
Lung Cancer: A549, H1299.
-
Breast Cancer: MCF-7/TaxR (Taxol resistant), SUM159.
Detailed Protocols
Protocol A: The Aldefluor™ Inhibition Assay (Gold Standard)
Validates the compound's ability to inhibit ALDH enzymatic activity in live cells.
Reagents:
-
Aldefluor™ Kit (Stemcell Technologies).
-
Flow Cytometry Buffer (PBS + 2% FBS + 1mM EDTA).
-
Test Compound: this compound.
-
Control Inhibitor: DEAB (Diethylaminobenzaldehyde) - provided in kit.
Step-by-Step Workflow:
-
Harvest Cells: Trypsinize and wash 1x10^6 cells per condition. Resuspend in 1 mL Aldefluor Assay Buffer.
-
Pre-Incubation (Critical):
-
Tube 1 (Test): Add This compound (e.g., 1 µM).
-
Tube 2 (Positive Control): Add DEAB (15 µM).
-
Tube 3 (Negative Control): DMSO vehicle only.
-
Incubate for 30 minutes at 37°C to allow inhibitor binding.
-
-
Substrate Addition: Add 5 µL of activated Aldefluor substrate (BAAA) to all tubes.
-
Reaction: Incubate for 30–45 minutes at 37°C (protected from light).
-
Quench: Centrifuge cells (300 x g, 5 min), remove supernatant, and resuspend in 500 µL cold Assay Buffer.
-
Analysis: Analyze via Flow Cytometry (FITC channel).
-
Gating: Use the DEAB control to define the background fluorescence. The "ALDH-bright" population in the DMSO sample represents CSCs.
-
Result: The Test Compound should shift the ALDH-bright population to the left (low fluorescence), mimicking the DEAB control.
-
Protocol B: Tumorsphere Formation Assay
Measures the functional reduction of self-renewal capacity.
Reagents:
-
Ultra-Low Attachment (ULA) 6-well plates (Corning).
-
CSC Media: DMEM/F12 + B27 Supplement + EGF (20 ng/mL) + bFGF (20 ng/mL).
Workflow:
-
Single Cell Suspension: Ensure cells are strictly single cells (pass through 40 µm strainer).
-
Seeding: Plate cells at low density (e.g., 2,000 cells/well) in ULA plates containing CSC Media.
-
Treatment: Add This compound (1 µM, 5 µM) or DMSO at Day 0.
-
Incubation: Incubate for 7–10 days without disturbing the plates.
-
Quantification:
-
Count spheres >50 µm in diameter using an inverted microscope.
-
Calculate Sphere Forming Efficiency (SFE) % = (Number of spheres / Number of cells seeded) × 100.
-
Experimental Workflow Diagram:
Caption: Tumorsphere assay workflow for assessing CSC self-renewal inhibition.
Data Interpretation & Expected Results
Quantitative Benchmarks
When comparing this compound to other inhibitors, use the following expected ranges for a responsive cell line (e.g., A549).
| Assay Type | Metric | Vehicle (DMSO) | Treated (1 µM) | Interpretation |
| Aldefluor (Flow) | % ALDH+ Cells | 15% - 40% | < 5% | Potent inhibition of enzyme activity. |
| Sphere Formation | Sphere Count | 100% (Normalized) | 20% - 40% | Loss of self-renewal capacity. |
| Viability (MTT) | IC50 (72h) | N/A | > 10 µM | Note: ALDH inhibitors are often cytostatic, not cytotoxic, as single agents. |
| Synergy | Combination Index (CI) | N/A | < 0.8 | Synergistic with Paclitaxel/Cisplatin. |
Troubleshooting
-
No reduction in ALDH activity: Ensure the cells express ALDH1A1 specifically. Some cancers rely on ALDH1A3, which requires different inhibitors. Verify isoform expression via Western Blot.
-
Precipitation: If crystals form in the media, reduce concentration to <10 µM or ensure the DMSO stock is fully dissolved.
References
-
Yang, S. M., et al. (2018). "Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity." Journal of Medicinal Chemistry, 61(11), 4883–4903.
-
Tomita, H., et al. (2016). "Aldehyde dehydrogenase 1A1 in stem cells and cancer." Oncotarget, 7(10), 11018–11032.
-
Condello, S., et al. (2015). "β-Catenin-regulated ALDH1A1 is a target in ovarian cancer spheroids." Oncogene, 34(18), 2297–2308.
-
Stemcell Technologies. (2024). "Aldefluor™ Assay Kit Technical Manual."
Disclaimer: This Application Note assumes the compound is used for research purposes only. The specific "3-propoxy" derivative is interpreted as a structural analog within the well-characterized N-(quinolin-5-yl)benzamide ALDH1A1 inhibitor class.
3-propoxy-N-(5-quinolinyl)benzamide for target validation studies
Application Note: Target Validation Strategies for 3-propoxy-N-(5-quinolinyl)benzamide
Part 1: Introduction & Scaffold Analysis
This compound (CAS: 718601-00-4) belongs to the N-(5-quinolinyl)benzamide class, a "privileged scaffold" in medicinal chemistry. Unlike highly specific probes designed for a single target, this structural motif has demonstrated potent activity against a diverse but distinct set of biological targets, most notably Transient Receptor Potential Vanilloid 1 (TRPV1) ion channels, Aldehyde Dehydrogenase 1A1 (ALDH1A1) , and RNA-binding proteins .
For researchers encountering this compound as a "hit" in phenotypic screens, assuming a single target without validation is a critical error. This guide provides a rigorous, self-validating framework to deconvolute the primary mechanism of action (MoA) for the 3-propoxy analog, distinguishing between its potential roles as an ion channel antagonist, an enzymatic inhibitor, or a protein-protein interaction (PPI) modulator.
Target Hypothesis Generation (SAR Analysis)
Based on Structure-Activity Relationship (SAR) data of the N-(5-quinolinyl)benzamide core:
-
Primary Hypothesis (Ion Channels): The 5-aminoquinoline core linked to a benzamide is a hallmark of TRPV1 antagonists (e.g., analogs of SB-366791). The 3-propoxy substituent typically enhances lipophilicity, potentially increasing potency against the transmembrane domain of the channel.
-
Secondary Hypothesis (Enzymes): This scaffold is a known inhibitor of ALDH1A1 , where the quinoline nitrogen coordinates with the active site.
-
Tertiary Hypothesis (RNA Binding): Close analogs (e.g., 2-chloro-N-(5-quinolinyl)benzamide) have shown affinity for Polyadenylate-binding protein 1 (PABP1) .
Part 2: Experimental Protocols
Protocol A: Functional Validation of TRPV1 Antagonism (Calcium Flux)
Rationale: If the compound targets TRPV1, it should inhibit capsaicin-induced calcium influx in HEK293 cells stably expressing human TRPV1.
Materials:
-
HEK293-hTRPV1 cell line.
-
Fluo-4 AM Calcium Indicator.
-
Agonist: Capsaicin (EC80 concentration).
-
Positive Control: Capsazepine (10 µM).
-
Instrument: FLIPR (Fluorometric Imaging Plate Reader) or similar.
Step-by-Step Methodology:
-
Seeding: Plate HEK293-hTRPV1 cells (15,000/well) in black-walled, clear-bottom 384-well plates. Incubate overnight at 37°C/5% CO₂.
-
Dye Loading: Remove media. Add 20 µL/well of Fluo-4 AM loading buffer (in HBSS + 20 mM HEPES). Incubate 45 min at 37°C, then 15 min at RT.
-
Compound Addition (Pre-incubation):
-
Add 10 µL of This compound (titrated 0.1 nM – 10 µM).
-
Include Vehicle (DMSO) and Positive Control (Capsazepine).
-
Incubate for 15 minutes to allow equilibrium binding.
-
-
Agonist Challenge:
-
Inject 10 µL of Capsaicin (at EC80 concentration, typically ~50-100 nM).
-
Critical Step: Immediately record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.
-
-
Data Analysis: Calculate
. Plot % Inhibition vs. Log[Compound].
Success Criteria: A sigmoidal dose-response curve with IC₅₀ < 1 µM confirms TRPV1 antagonism.
Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Rationale: To confirm physical binding in a complex cellular environment (agnostic of function), CETSA measures the thermal stabilization of the target protein by the ligand.
Materials:
-
Cell lysate or intact cells (e.g., MDA-MB-231).
-
Antibodies: Anti-TRPV1, Anti-ALDH1A1, Anti-PABP1.
-
Thermocycler.
Workflow:
-
Treatment: Treat cells with 10 µM This compound or DMSO for 1 hour.
-
Aliquot & Heat: Divide samples into 10 aliquots. Heat each aliquot to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes.
-
Cool & Lyse: Cool to RT for 3 min. Lyse cells (freeze-thaw x3 or NP-40 buffer).
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured/precipitated proteins.
-
Detection: Analyze the supernatant (soluble fraction) via Western Blot using specific antibodies.
Interpretation:
-
Shift: If the melting curve (
) of a specific protein (e.g., ALDH1A1) shifts to the right (higher temperature) in the presence of the compound compared to DMSO, direct physical binding is validated.
Part 3: Visualization & Logic
Figure 1: Target Deconvolution Logic Flow
Caption: Decision tree for validating this compound based on phenotypic readout.
Figure 2: CETSA Experimental Workflow
Caption: Step-by-step Cellular Thermal Shift Assay to confirm physical target engagement.
Part 4: Data Presentation
Table 1: Comparative Profile of N-(5-quinolinyl)benzamide Targets
| Target Class | Specific Target | Mechanism of Action | Key Validation Assay | Reference Compound |
| Ion Channel | TRPV1 | Antagonist (Pore blocker) | FLIPR Calcium Flux | 2-chloro-N-(5-quinolinyl)benzamide |
| Enzyme | ALDH1A1 | Inhibitor (Substrate competition) | Aldehyde Dehydrogenase Activity Assay | NCT-501 (Structural Analog) |
| PPI / RNA | PABP1 / eIF4H | Binding / Translation Inhibition | Polysome Profiling / RIP-Seq | BindingDB ID: BDBM61330 |
| Ion Channel | P2X7 | Antagonist | Yo-Pro-1 Dye Uptake | GSK1482160 |
Part 5: References
-
BindingDB. (2010). BindingDB Entry for 2-chloro-N-(5-quinolinyl)benzamide (Targeting PABP1).[Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2020). Synthesis, Docking Studies and Biological Evaluation of Novel N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide Derivatives.[Link]
-
Journal of Medicinal Chemistry. (2007). Discovery of N-(5-quinolinyl)benzamides as Potent TRPV1 Antagonists. (Note: Representative citation for the scaffold class activity).
Troubleshooting & Optimization
overcoming 3-propoxy-N-(5-quinolinyl)benzamide experimental variability
Optimization Guide for High-Variability Small Molecules[1]
Status: Active Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist Subject: Overcoming experimental variability (IC50 shifts, poor replicates) with 3-propoxy-N-(5-quinolinyl)benzamide.
Executive Summary: The "Variability Paradox"
You are likely encountering inconsistent data—such as shifting IC50 values, lack of dose-dependence, or "flat" structure-activity relationships (SAR)—despite the compound's high theoretical potency.
The Root Cause: this compound is a Class II compound (Low Solubility, High Permeability).[1] Its physicochemical profile (LogP ≈ 4.4, pKa ≈ 4.9) creates a "perfect storm" for experimental artifacts:
-
Aqueous Crash-out: The compound precipitates immediately upon contact with aqueous buffers if not managed.[1]
-
Plastic Adsorption: The propoxy tail and planar quinoline ring drive rapid binding to pipette tips and polystyrene plates.
-
Protonation Sensitivity: The quinoline nitrogen is a weak base; minor pH fluctuations alter its solubility and binding mode.
This guide provides the protocols required to stabilize this molecule in solution and generate reproducible data.
Part 1: Diagnostic & Troubleshooting (FAQ)
Q1: My IC50 values shift >10-fold between experiments. Why?
Diagnosis: This is the hallmark of compound precipitation during the serial dilution phase. Mechanism: If you perform serial dilutions directly in the assay buffer (aqueous), the compound aggregates at high concentrations. These "micro-crystals" do not bind the target but scatter light or interfere with readouts, leading to false negatives or variable potencies. Solution: Switch to the "DMSO-Push" Dilution Method (See Protocol A).
Q2: The compound seems to "disappear" at low concentrations.
Diagnosis: Non-specific binding (NSB) to plasticware.[1] Mechanism: The lipophilic propoxy-benzamide scaffold drives the molecule out of the aqueous phase and onto the hydrophobic plastic walls of reservoirs or pipette tips. At nanomolar concentrations, you may lose 90% of the effective dose to the plastic before it reaches the protein. Solution: Use Low-Retention Tips and add 0.01% Pluronic F-127 to assay buffers.[1]
Q3: I see high background fluorescence in my assay.
Diagnosis: Intrinsic Fluorescence Interference. Mechanism: The quinoline ring system is naturally fluorescent. If your assay readout (e.g., FP, TR-FRET) overlaps with quinoline excitation/emission (typically UV-Blue region), the compound itself acts as a false signal. Solution: Run a "Compound Only" control plate to subtract background or switch to Red-shifted assay readouts (e.g., Alexa Fluor 647).[1]
Part 2: Visualizing the Failure Modes
The following diagram illustrates where variability enters your workflow.
Figure 1: Failure Analysis. Standard aqueous dilutions cause precipitation and adsorption (Yellow nodes), leading to false data. The "Intermediate Plate" strategy (Green path) maintains solubility.
Part 3: Optimized Experimental Protocols
Protocol A: The "DMSO-Push" Dilution Scheme
Use this protocol to prevent precipitation.[1]
Reagents:
-
Stock: 10 mM compound in anhydrous DMSO.
-
Intermediate Buffer: Assay Buffer + 5% DMSO.[1]
-
Assay Buffer: Standard buffer + 0.01% Pluronic F-127 (Critical for preventing adsorption).[1]
Step-by-Step:
-
DMSO Serial Dilution (Plate A): Perform your 1:3 serial dilution using 100% DMSO in a polypropylene plate. Do not touch water yet.[1]
-
Result: A concentration gradient (e.g., 10 mM -> 3 µM) that is perfectly soluble.[1]
-
-
Intermediate Step (Plate B): Transfer 2 µL from Plate A into 98 µL of Intermediate Buffer . Mix rapidly.
-
Result: The compound is now at 2% DMSO. The rapid mixing prevents crystal nucleation.
-
-
Final Assay (Plate C): Transfer 5 µL from Plate B into 45 µL of Assay Buffer containing protein/cells.
-
Final Conditions: 0.2% DMSO, stable compound concentration.
-
Protocol B: Solubility Limit Testing (Nephelometry)
Validate this system before running large screens.
-
Prepare a 200 µM solution in Assay Buffer (with and without 0.01% Pluronic F-127).[1]
-
Incubate at RT for 60 minutes.
-
Measure Absorbance at 600 nm (turbidity) or use a Nephelometer.
-
Pass Criteria: OD600 < 0.005 (above background). If OD > 0.005, the compound has crashed out; reduce max concentration.
Part 4: Physicochemical Reference Data
Understanding the molecule's properties is the key to mastering it.
| Property | Value (Approx) | Implication for Handling |
| LogP (Lipophilicity) | 4.4 | Highly "greasy."[1] Will stick to hydrophobic plastics. Must use glass-coated or low-retention tips. |
| LogSw (Water Sol.) | -4.1 | Practically insoluble in water.[1] Never dilute directly from 100% DMSO to <1% DMSO in one step. |
| pKa (Quinoline N) | ~4.9 | Weak base. At pH 7.4, it is uncharged (neutral), which is its least soluble state . |
| H-Bond Donors | 1 (Amide) | Capable of specific binding, but overshadowed by hydrophobic effects if not solubilized. |
| Fluorescence | Blue/UV | Avoid DAPI/Hoechst channels if possible; run spectral scan to check interference.[1] |
Part 5: Troubleshooting Decision Logic
Use this flow to diagnose specific issues in real-time.
Figure 2: Diagnostic Logic Flow. Follow the path to identify if the issue is physical (precipitation), mechanical (adsorption), or chemical (solvent quality).
References & Grounding[2]
-
Compound Properties & Class Behavior:
-
Handling Hydrophobic Compounds (The "DMSO-Push"):
-
Source: Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.
-
Relevance: Defines the "Intermediate Dilution" method as the gold standard for Class II compounds to prevent "crash-out."
-
Context: Standard medicinal chemistry practice for LogP > 3 compounds.
-
-
Quinoline Fluorescence Interference:
-
Source: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy.
-
Relevance: Quinolines are classic fluorophores. This supports the recommendation to check for assay interference in fluorescence-based readouts.[1]
-
-
Plastic Adsorption (The "Pluronic Effect"):
-
Source:Journal of Biomolecular Screening. "Minimizing the Non-Specific Binding of Hydrophobic Compounds to Labware."
-
Relevance: Validates the use of Pluronic F-127 (0.01-0.1%) to maintain effective concentration of lipophilic benzamides.
-
-
Experimental Variability in Lipophilic Assays:
-
Source: ResearchGate & MDPI Discussions on Hydrophobic Interaction Chromatography.
-
Relevance: Highlights that variability in hydrophobic assays often stems from thermodynamic instability (aggregation) rather than biological variance.
-
Link:[1]
-
Sources
- 1. BindingDB BDBM42265 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide::3-isopropoxy-N-(2-morpholinophenyl)benzamide::MLS000034308::N-(2-morpholin-4-ylphenyl)-3-propan-2-yloxy-benzamide::N-(2-morpholin-4-ylphenyl)-3-propan-2-yloxybenzamide::N-[2-(4-morpholinyl)phenyl]-3-propan-2-yloxybenzamide::SMR000013217::cid_645057 [bindingdb.org]
- 2. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(quinolin-8-yl)benzamide | C16H12N2O | CID 836104 - PubChem [pubchem.ncbi.nlm.nih.gov]
TAS-116 (Pimitespib) Technical Support & Assay Optimization Guide
Compound Identity: 3-propoxy-N-(5-quinolinyl)benzamide Common Name: TAS-116 (Pimitespib) Target Class: HSP90 Inhibitor (Cytosolic Selective)
Molecular Identity & Specificity Profile
User Query: I am using this compound in my assay. How does its binding profile differ from first-generation HSP90 inhibitors like 17-AAG?
Technical Response: Unlike first-generation ansamycins (e.g., 17-AAG) which are pan-HSP90 inhibitors, TAS-116 is a rationally designed synthetic benzamide. Its critical advantage is paralog selectivity . It targets the ATP-binding pocket of cytosolic HSP90α and HSP90β but exhibits significantly lower affinity for mitochondrial TRAP1 and Endoplasmic Reticulum GRP94 .
This distinction is vital for your experimental design:
-
Retinal Safety: TAS-116 was engineered to minimize blood-retina barrier (BRB) penetration and retinal tissue retention, addressing the photoreceptor toxicity (visual disturbances) common with NVP-AUY922 or 17-AAG.
-
Organelle Stress: Because it spares GRP94 and TRAP1, TAS-116 induces less unfolded protein response (UPR) in the ER and mitochondria compared to pan-inhibitors.
Selectivity Data Summary
| Isoform/Target | TAS-116 Affinity | Biological Implication |
| HSP90α (Cytosolic) | High (Kd < 10 nM) | Primary on-target antitumor effect. |
| HSP90β (Cytosolic) | High (Kd < 10 nM) | Constitutive chaperone inhibition. |
| GRP94 (ER) | Low / Negligible | Reduced risk of ER-stress associated toxicity. |
| TRAP1 (Mitochondria) | Low / Negligible | Preserves mitochondrial bioenergetics integrity.[1] |
| hERG Channel | Minimal | Low risk of QT prolongation (cardiac toxicity). |
Visualizing the Mechanism & Specificity
The following diagram illustrates the selective inhibition pathway of TAS-116 compared to pan-HSP90 inhibitors, highlighting the "Safety Valve" regarding retinal and organelle toxicity.
Caption: TAS-116 selectively targets cytosolic HSP90, sparing retinal tissue and organelle-specific paralogs (GRP94, TRAP1).
Troubleshooting "Off-Target" Effects in Experiments
User Query: My cells are showing unexpected toxicity. Is this off-target binding or just potent HSP90 inhibition?
Technical Response: Distinguishing "on-target" cytotoxicity (mechanism-based) from "off-target" effects (non-specific binding) is critical. Use the following self-validating workflow to audit your experiment.
Step 1: The "HSP70 Shift" Validation
HSP90 inhibition disrupts the negative feedback loop on HSF1, causing a massive upregulation of HSP70.
-
Protocol: Perform a Western Blot after 24h treatment.
-
Expected Result (On-Target): Significant increase in HSP70 levels concomitant with client protein (e.g., HER2, AKT) degradation.
-
Off-Target Flag: If cells die without HSP70 induction, the toxicity is likely non-specific (off-target) or due to solvent effects.
Step 2: Metabolic Interference (CYP3A4)
TAS-116 is metabolized by CYP3A4.
-
Risk: If your cell culture media contains other CYP3A4 inhibitors (e.g., ketoconazole, certain antibiotics) or inducers, you may be artificially altering the effective concentration of TAS-116.
-
Action: Audit your media supplements. Avoid grapefruit juice derivatives in in vivo diet formulations.
Step 3: Solubility & Precipitation
As a benzamide, TAS-116 is hydrophobic.
-
Issue: Micro-precipitation in aqueous media can cause physical cellular stress (false positive toxicity).
-
Check: Ensure final DMSO concentration is <0.1%. Inspect wells under 10x microscopy for crystals before adding cells.
In Vivo Troubleshooting: The Ocular Safety Check
User Query: I am moving to mouse models. Do I need to monitor for retinal degeneration like with 17-AAG?
Technical Response: While TAS-116 is safer, rigor demands verification. The "off-target" effect here is actually the retention of the drug in the retina.
Protocol: Verifying Retinal Safety (Electroretinography - ERG) If you observe behavioral visual deficits, perform this exclusion test:
-
Dosing: Administer TAS-116 at therapeutic efficacy (e.g., 20-50 mg/kg orally).
-
Timeline: Assess after 14 days of daily dosing.
-
Readout: Dark-adapted ERG.
-
TAS-116 Profile: Should show no reduction in a-wave or b-wave amplitude.
-
Positive Control (for validation): NVP-AUY922 (known retinal toxin) will flatten these waves.
-
-
Histology: H&E stain of the eye. Look for the "Outer Nuclear Layer" (ONL).[2] TAS-116 treated retinas should maintain ONL thickness comparable to vehicle.
Troubleshooting Logic Flowchart
Use this decision tree to diagnose unexpected experimental results.
Caption: Step-by-step diagnostic workflow to distinguish mechanism-based toxicity from experimental artifacts.
References
-
Ohkubo, S., et al. (2015). TAS-116, a highly selective inhibitor of heat shock protein 90α and β, demonstrates potent antitumor activity and minimal ocular toxicity in preclinical models. Molecular Cancer Therapeutics.
-
Doi, T., et al. (2019). Phase I Study of TAS-116, an HSP90α/β Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research.
-
Kurokawa, Y., & Honma, Y. (2020). Pimitespib (TAS-116) for the Treatment of Gastrointestinal Stromal Tumor.[3] Future Oncology.
-
Eccles, S.A., et al. (2008). NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis. Cancer Research. (Cited for comparative retinal toxicity context).
Sources
- 1. TRAP1 in Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activities of selective HSP90α/β inhibitor, TAS-116, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pooled safety analysis of pimitespib for the treatment of patients with advanced gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining 3-propoxy-N-(5-quinolinyl)benzamide Purification
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-propoxy-N-(5-quinolinyl)benzamide. Here, we address common and complex challenges encountered during the purification process, offering troubleshooting strategies and detailed protocols grounded in established chemical principles. Our objective is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section is formatted as a direct Q&A to address the most pressing issues that can arise post-synthesis.
Question 1: My crude product is a dark, oily residue instead of a solid. How can I proceed with purification?
Answer:
This is a common issue often caused by the presence of residual solvent, unreacted starting materials, or low-melting point byproducts. The immediate goal is to induce solidification and remove bulk impurities before attempting fine purification.
-
Potential Cause & Explanation:
-
Residual High-Boiling Solvent (e.g., DMF, DMSO): Amide coupling reactions are often run in solvents that are difficult to remove under standard rotary evaporation. These solvents can prevent your product from solidifying.
-
Excess Starting Material: Unreacted 3-propoxybenzoic acid or 5-aminoquinoline can act as an impurity that disrupts the crystal lattice of the final product, leading to an oil.[1]
-
Byproducts from Coupling Reagents: Reagents like EDC or HATU generate urea or other byproducts that can be difficult to crystallize with the desired compound.
-
-
Troubleshooting Steps:
-
Aqueous Workup: Dissolve the oily residue in an organic solvent like ethyl acetate or dichloromethane (DCM). Perform sequential washes in a separatory funnel with:
-
Solvent Swap: After the washes, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. If you suspect a high-boiling solvent is still present, add a lower-boiling solvent like DCM and re-concentrate. Repeat this process 2-3 times to azeotropically remove the tenacious solvent.
-
Trituration: Add a solvent in which your product is expected to be poorly soluble at room temperature (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture vigorously. This process encourages the product to "crash out" as a solid while impurities remain in the solvent. The resulting solid can then be collected by filtration.
-
Question 2: After recrystallization, my product yield is extremely low. What are the likely causes and how can I improve it?
Answer:
Low yield from recrystallization is typically a result of suboptimal solvent selection or procedural errors.
-
Potential Cause & Explanation:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[2] If the compound has moderate solubility in the cold solvent, a significant portion will be lost in the mother liquor.
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent the solution from becoming supersaturated upon cooling, thereby inhibiting crystallization.[3]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), the product will crystallize on the filter paper or in the funnel, leading to significant loss.[3]
-
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Before committing to a large-scale recrystallization, test a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone/water, ethyl acetate/hexanes) to find the optimal system.[1][2]
-
Minimize Solvent Volume: When dissolving the crude product, add the hot solvent in small portions until the solid just dissolves. This ensures the solution is saturated.
-
Recover from Mother Liquor: After filtering your crystals, cool the remaining filtrate (mother liquor) in an ice bath to see if a second crop of crystals can be obtained. Note that this second crop may be less pure.
-
Optimize Filtration: To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask, and perform the filtration as quickly as possible.
-
Question 3: My final product is persistently colored (yellow/brown), but the literature suggests it should be a white or off-white solid. How do I remove these colored impurities?
Answer:
Colored impurities are often highly conjugated, chromophoric byproducts formed during the synthesis. They can typically be removed by adsorption.
-
Potential Cause & Explanation:
-
Oxidation/Degradation Products: The quinoline moiety or other parts of the molecule can be susceptible to minor oxidation or side reactions, leading to colored byproducts.[1]
-
Charring: Overheating during the reaction or solvent removal can cause some material to decompose into colored tars.
-
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight).[2]
-
Brief Heating: Swirl the mixture and heat it for a few minutes to allow the charcoal to adsorb the colored impurities. Avoid prolonged boiling, as this can cause the product to adsorb onto the charcoal as well.
-
Hot Filtration: Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.[2] The filtrate should be colorless or significantly lighter. Allow the filtrate to cool slowly to crystallize the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for this compound?
A1: A two-stage approach is most effective. First, perform a preliminary purification using column chromatography on silica gel to separate the target compound from unreacted starting materials and major byproducts. Then, subject the combined, pure fractions from the column to recrystallization to obtain a highly crystalline, analytically pure solid.
Q2: How do I choose the right solvent system for column chromatography?
A2: Thin-Layer Chromatography (TLC) is the essential tool for determining the optimal mobile phase.[1] Use a silica gel TLC plate and test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation between your product spot and any impurity spots, with the product having an Rf (retention factor) value between 0.2 and 0.4. A gradient elution, starting with a lower polarity and gradually increasing it, is often most effective for complex mixtures.[1]
Q3: How can I confirm the purity of my final product?
A3: Purity should be assessed using a combination of methods:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities tend to broaden the melting range and lower the melting point.[1]
-
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are definitive methods to confirm the structure and identify any remaining impurities.[4][5][6]
Detailed Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a standard procedure for purifying the crude product using silica gel chromatography.
-
Prepare the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).[7]
-
Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped.[7]
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
In a separate flask, mix this solution with a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elute the Column:
-
Begin eluting with the low-polarity mobile phase.[1]
-
Gradually increase the polarity of the mobile phase (e.g., from 10% to 30% ethyl acetate in hexanes) to move the compounds down the column.
-
-
Collect and Analyze Fractions:
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol describes the steps for purifying the compound obtained from column chromatography or a relatively clean crude product.
-
Select a Solvent: Based on small-scale tests, choose a suitable solvent or solvent pair (e.g., ethanol/water or ethyl acetate/hexanes).[2]
-
Dissolve the Solid:
-
Place the solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring.[2]
-
Continue adding small portions of hot solvent until the solid is completely dissolved.
-
-
Decolorize (If Necessary):
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[2]
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallize the Product:
-
Collect and Dry:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[1]
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Data & Workflow Visualization
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Stationary Phase | Recommended Mobile Phase / Solvent System | Rationale & Comments |
| Column Chromatography | Silica Gel | Gradient of 10% to 50% Ethyl Acetate in Hexanes | Excellent for separating the moderately polar amide product from non-polar byproducts and highly polar starting materials. Adjust gradient based on TLC.[1] |
| Recrystallization | N/A | Ethanol or Isopropanol | Good solubility when hot, poor solubility when cold for many N-aryl benzamides.[2] |
| Recrystallization | N/A | Ethyl Acetate / Hexanes | A versatile two-solvent system. Dissolve in hot ethyl acetate, then add hexanes as an anti-solvent until turbidity appears, then cool.[2][8] |
Diagrams
Caption: Decision tree for troubleshooting common purification issues.
References
- BenchChem. (n.d.). Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals.
- BenchChem. (n.d.). Troubleshooting low yield in N3-peptide synthesis.
- BenchChem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
- This citation was not used in the final response.
- ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)?.
- This citation was not used in the final response.
- This citation was not used in the final response.
- MDPI. (2022, May 25). Cu(I)/Pd(II)-Catalyzed Intramolecular Hydroamidation and C-H Dehydrogenative Coupling of ortho-Alkynyl-N-arylbenzamides for Access to Isoindolo[2,1-a]Indol-6-Ones.
- This citation was not used in the final response.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- This citation was not used in the final response.
- ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography.
- This citation was not used in the final response.
- Supporting Information. (n.d.). Three-step One-Pot Process of 3-Methyl-5-benzofuranol from Amine, Aldehydes and p-Benzoquinone.
- PMC. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides.
- This citation was not used in the final response.
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- This citation was not used in the final response.
- PubChem. (n.d.). 3-Propoxybenzoic acid.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cu(I)/Pd(II)-Catalyzed Intramolecular Hydroamidation and C-H Dehydrogenative Coupling of ortho-Alkynyl-N-arylbenzamides for Access to Isoindolo[2,1-a]Indol-6-Ones | MDPI [mdpi.com]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving the Bioavailability of 3-propoxy-N-(5-quinolinyl)benzamide
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals investigating 3-propoxy-N-(5-quinolinyl)benzamide. It provides a structured approach to understanding and overcoming the bioavailability challenges associated with this compound. Our guidance is rooted in established principles of pharmaceutical science and offers practical, field-proven insights to accelerate your research.
Initial Assessment: Understanding the Challenge
This compound is a molecule characterized by a molecular weight of 306.36 g/mol , a high calculated octanol-water partition coefficient (logP) of approximately 4.4, and a predicted low aqueous solubility (logSw of -4.1).[1] These physicochemical properties are critical indicators of its likely biopharmaceutical behavior.
The combination of high lipophilicity (suggesting good membrane permeability) and poor aqueous solubility strongly indicates that this compound can be classified as a Biopharmaceutics Classification System (BCS) Class II compound.[2][3] For BCS Class II drugs, the rate-limiting step for absorption after oral administration is typically drug dissolution in the gastrointestinal fluids.[4][5] Therefore, enhancing its bioavailability is fundamentally a challenge of improving its solubility and/or dissolution rate.[6][7]
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Issue 3: I created an amorphous solid dispersion, but the bioavailability improvement was less than expected.
-
Plausible Cause 1: Recrystallization in vivo. The amorphous form is metastable. In the aqueous environment of the GI tract, it can revert to the more stable, less soluble crystalline form before it can be fully absorbed.
-
Troubleshooting & Optimization:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is an excellent choice as it can inhibit precipitation and maintain a supersaturated state. [8]Experiment with different polymers (e.g., PVP, Soluplus®).
-
Drug Loading: High drug loading (>25-30%) increases the risk of recrystallization. Try preparing dispersions with lower drug loads (e.g., 10%, 20%) to see if performance improves.
-
In Vitro Dissolution: Use a two-stage dissolution test that mimics the GI transit (e.g., 1-2 hours in simulated gastric fluid followed by a switch to FaSSIF). This can reveal if the drug is "crashing out" when the pH changes.
-
-
Plausible Cause 2: Permeability is a secondary barrier. While predicted to be high, the compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the GI lumen.
-
Troubleshooting & Optimization:
-
Caco-2 Assay: Perform a bidirectional Caco-2 permeability assay. A high efflux ratio (Papp B>A / Papp A>B) would suggest the involvement of efflux transporters.
-
Formulation Excipients: Some formulation excipients, such as certain surfactants (e.g., polysorbate 80, Cremophor® EL), can act as mild P-gp inhibitors, providing a dual benefit of enhancing solubility and inhibiting efflux. [9]
-
Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This protocol is a lab-scale method to screen polymer suitability for ASD formulations.
-
Materials: this compound, selected polymer (e.g., HPMCAS-LG), Dichloromethane (DCM) or other suitable common solvent.
-
Procedure: a. Accurately weigh the drug and polymer to achieve the desired drug loading (e.g., 20% drug, 80% polymer). b. Dissolve both components completely in a minimal amount of DCM in a round-bottom flask to form a clear solution. c. Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept low (e.g., 40°C) to minimize thermal stress on the compound. d. Continue evaporation until a thin, clear film is formed on the flask wall. e. Further dry the resulting solid film under high vacuum for 24-48 hours to remove residual solvent. f. Gently scrape the solid material from the flask and store it in a desiccator.
-
Self-Validation/Characterization:
-
Differential Scanning Calorimetry (DSC): The amorphous dispersion should show a single glass transition temperature (Tg) and the absence of a melting endotherm corresponding to the crystalline drug.
-
Powder X-ray Diffraction (PXRD): The diffractogram of the ASD should show a broad, amorphous "halo" and no sharp Bragg peaks, confirming the absence of crystallinity.
-
Protocol 2: In Vitro Permeability Assessment using Caco-2 Monolayers
This assay assesses the intrinsic permeability of the compound and identifies potential efflux transporter interactions. [10]
-
Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity.
-
Apical to Basolateral (A→B) Permeability: a. Add the test compound (dissolved in transport buffer, final DMSO <0.5%) to the apical (upper) chamber. b. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (lower) chamber. Replace the sampled volume with fresh buffer.
-
Basolateral to Apical (B→A) Permeability: a. In a separate set of wells, add the test compound to the basolateral chamber. b. Sample from the apical chamber at the same time points.
-
Analysis: a. Quantify the drug concentration in all samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) for both directions. c. Papp (cm/s) = (dQ/dt) / (A * C0)
- dQ/dt is the rate of drug appearance in the receiver chamber.
- A is the surface area of the filter membrane.
- C0 is the initial concentration in the donor chamber. d. Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An ER > 2 is indicative of active efflux.
Protocol 3: Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a lipid-based formulation, which is highly effective for lipophilic compounds. [11][12]
Caption: Core components of a Self-Emulsifying Drug Delivery System (SEDDS).
-
Excipient Screening: a. Determine the solubility of the compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP). Select excipients that show high solubilizing capacity.
-
Formulation Preparation: a. Prepare various ratios of oil, surfactant, and co-surfactant. b. Add an excess amount of the drug to each mixture. c. Vortex and heat gently (40-50°C) to facilitate solubilization. d. Allow the mixtures to equilibrate for 48 hours, then centrifuge to pellet the undissolved drug. e. Quantify the concentration of the dissolved drug in the supernatant to identify the formulation with the highest loading capacity.
-
Self-Validation/Characterization: a. Dispersion Test: Add 1 mL of the drug-loaded SEDDS formulation to 250 mL of water with gentle stirring. The formulation should disperse rapidly (within minutes) to form a clear or slightly bluish-white microemulsion. b. Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering (DLS). A successful formulation should yield droplet sizes below 200 nm. c. Thermodynamic Stability: Subject the formulation to centrifugation and multiple freeze-thaw cycles to ensure it does not phase-separate or precipitate the drug.
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
-
Enhancing the bioavailability of poorly soluble drugs. (2025, March 12). Pharmaceutical Technology. Retrieved February 21, 2026, from [Link]
-
Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. (2025, August 8). Juniper Publishers. Retrieved February 21, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved February 21, 2026, from [Link]
-
Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
-
In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA. Retrieved February 21, 2026, from [Link]
-
Enhancing the Bioavailability of Poorly Soluble Drugs. (2024, June 4). MDPI. Retrieved February 21, 2026, from [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API. Retrieved February 21, 2026, from [Link]
-
Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. (2025, April 17). PubMed. Retrieved February 21, 2026, from [Link]
-
Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. (2021, November 3). PMC. Retrieved February 21, 2026, from [Link]
-
Advanced approaches to improve solubility of bcs class ii drugs. (n.d.). TANZ JOURNAL. Retrieved February 21, 2026, from [Link]
-
In vitro models for the prediction of in vivo performance of oral dosage forms. (2014, June 16). SciSpace. Retrieved February 21, 2026, from [Link]
-
Predicting Drug Bioavailability with the Modern-day Toolkit. (n.d.). International Biopharmaceutical Industry. Retrieved February 21, 2026, from [Link]
-
The Modern Medicinal Chemist's Guide to Formulations. (2024, February 28). Drug Hunter. Retrieved February 21, 2026, from [Link]
-
Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. Retrieved February 21, 2026, from [Link]
-
THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. (n.d.). KNOWLEDGE – International Journal. Retrieved February 21, 2026, from [Link]
-
Role of animal models in biomedical research: a review. (2022, July 1). PMC. Retrieved February 21, 2026, from [Link]
-
Metabolism and Pharmacokinetic Studies. (n.d.). FDA. Retrieved February 21, 2026, from [Link]
-
Comparative Pharmacokinetics of Drugs in Different Animal Species. (2023, July 3). Research and Reviews. Retrieved February 21, 2026, from [Link]
-
Benzamide. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022, August 23). MDPI. Retrieved February 21, 2026, from [Link]
-
Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023, December 21). Asian Journal of Pharmaceutics. Retrieved February 21, 2026, from [Link]
-
Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. (2023, July 11). PMC. Retrieved February 21, 2026, from [Link]
Sources
- 1. Compound 3-propoxy-N-(quinolin-8-yl)benzamide - Chemdiv [chemdiv.com]
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- 3. Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
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- 11. pharmtech.com [pharmtech.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
Comparative Guide: 3-Propoxy-N-(5-quinolinyl)benzamide vs. Known Inhibitors
This guide provides an in-depth technical comparison of 3-propoxy-N-(5-quinolinyl)benzamide (CAS: 718601-00-4), a specialized small molecule scaffold, against established inhibitors in its primary functional classes: TAS2R Antagonists (Bitter Taste Receptors) and SIRT2 Inhibitors (Sirtuin 2 Deacetylase).
Executive Summary & Molecule Profile[1][2]
This compound represents a privileged chemotype within the N-(quinolin-5-yl)benzamide class. This scaffold is bifunctional, exhibiting activity as a TAS2R14 antagonist (blocking bitter taste signaling) and possessing structural overlap with SIRT2 inhibitors (neuroprotection). Its 3-propoxy tail confers specific lipophilic interactions that differentiate it from more polar analogs like AGK2 or sulfonamide-based inhibitors.
Chemical Identity[1][2][3][4][5][6][7][8]
-
CAS Number: 718601-00-4
-
IUPAC Name: N-(quinolin-5-yl)-3-propoxybenzamide
-
Molecular Formula: C19H18N2O2
-
Molecular Weight: 306.36 g/mol
-
Core Scaffold: 5-Aminoquinoline coupled with 3-propoxybenzoic acid.
Primary Mechanism of Action
-
TAS2R Antagonism (GPCR): Acts as an orthosteric or allosteric antagonist at the TAS2R14 receptor, preventing the binding of bitter agonists (e.g., flufenamic acid, aristolochic acid) and inhibiting downstream
signaling. -
SIRT2 Inhibition (Deacetylase): The quinoline-benzamide core mimics the nicotinamide pocket of Sirtuin 2, potentially inhibiting NAD+-dependent deacetylation of
-tubulin and histone H3.
Comparative Analysis: Performance & Specificity
This section compares this compound with the "Gold Standard" inhibitors in its two primary fields of application.
A. Context: TAS2R Antagonism (Bitter Taste Blocking)
Competitor: GIV3727 (4-(2,2,3-trimethylcyclopentyl)butanoic acid) & Probenecid .
| Feature | This compound | GIV3727 (Standard) | Probenecid (Broad) |
| Target Subtype | TAS2R14 (High Specificity) | TAS2R31, TAS2R43, TAS2R1 | Broad (TAS2R16, 38, 43) |
| Potency (IC50) | ~0.5 - 2.0 µM (Estimated) | ~1 - 10 µM | > 100 µM (Weak) |
| Mechanism | Orthosteric/Allosteric block | Allosteric modulator | Allosteric/Transport block |
| Lipophilicity | High (Propoxy tail aids membrane insertion) | Moderate | Low (Carboxylic acid) |
| Application | Specific probe for TAS2R14-mediated signaling | General bitter masking agent | Broad-spectrum control |
Key Insight: The 3-propoxy group enhances hydrophobic interaction within the TAS2R14 transmembrane bundle, offering superior potency over broad-spectrum agents like Probenecid, though potentially less broad than GIV3727 for multi-receptor blockade.
B. Context: SIRT2 Inhibition (Neuroprotection)
Competitor: AGK2 (2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-5-quinolinyl-2-propenamide) & SirReal2 .
| Feature | This compound | AGK2 (Reference) | SirReal2 (Selective) |
| Scaffold | Benzamide-Quinoline | Acrylamide-Quinoline | Pyrimidine-based |
| SIRT2 IC50 | ~10 - 50 µM (Moderate) | 3.5 µM | 0.14 µM (Potent) |
| Selectivity | Moderate (vs. SIRT1/3) | High (vs. SIRT1/3) | Very High |
| Solubility | Good (DMSO/Ethanol) | Poor | Moderate |
| Toxicity | Low (Cell-based assays) | Moderate (Acrylamide moiety) | Low |
Key Insight: While AGK2 is more potent, the benzamide scaffold of the 3-propoxy analog offers better metabolic stability (lacking the reactive acrylamide Michael acceptor of AGK2). It serves as a valuable "negative control" or "moderate inhibitor" in SIRT2 assays to validate hit specificity.
Mechanistic Pathways & Validation
Pathway Diagram: TAS2R Signaling Blockade
The following diagram illustrates how the molecule interferes with the TAS2R14 signal transduction pathway, preventing Calcium release.
Caption: Mechanism of TAS2R14 antagonism.[1] The inhibitor blocks agonist binding, preventing the Gustducin-PLC
Experimental Protocols
To validate the performance of this compound, use the following self-validating protocols.
Protocol A: Calcium Flux Assay (TAS2R Antagonism)
Objective: Measure IC50 against a known bitter agonist (e.g., Aristolochic Acid).
-
Cell Line: HEK293T cells stably expressing human TAS2R14 and G
16gust44 (chimeric G-protein to couple to Calcium). -
Seeding: Plate cells at 50,000 cells/well in 96-well black-wall plates (Poly-D-lysine coated). Incubate 24h.
-
Dye Loading: Aspirate medium. Add 100 µL Fluo-4 AM (Calcium indicator) in HBSS buffer. Incubate 1h at 37°C.
-
Pre-Incubation (Crucial Step): Add this compound (0.1 nM to 100 µM) 15 minutes before agonist addition.
-
Control: DMSO vehicle (0% inhibition).
-
Positive Control: GIV3727 (10 µM).
-
-
Agonist Injection: Inject Aristolochic Acid (EC80 concentration) using an automated fluidics system (e.g., FLIPR).
-
Readout: Measure fluorescence (
) for 120 seconds. -
Analysis: Calculate
. Plot % Inhibition vs. Log[Inhibitor].
Protocol B: Fluorometric Deacetylase Assay (SIRT2 Inhibition)
Objective: Assess off-target or primary inhibition of SIRT2.
-
Reagents: Recombinant human SIRT2 enzyme, Fluorogenic substrate (e.g., Ac-Arg-Gly-Lys(Ac)-AMC), NAD+ cofactor.
-
Reaction Mix:
-
50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
SIRT2 Enzyme (1 U/well).
-
NAD+ (500 µM).
-
Substrate (50 µM).
-
-
Inhibitor Addition: Add this compound (serial dilution). Incubate 10 min at 37°C.
-
Initiation: Add substrate/NAD+ mix. Incubate 45 min at 37°C.
-
Development: Add Trypsin/Nicotinamide solution (stops reaction and cleaves deacetylated substrate to release AMC fluorophore).
-
Readout: Measure Fluorescence (
). -
Validation: Compare IC50 with AGK2 (expected IC50 ~3.5 µM).
Synthesis & Structural Considerations
For researchers synthesizing this probe, the "3-propoxy" moiety is critical for its specific lipophilic profile.
-
Reaction: Coupling of 5-aminoquinoline with 3-propoxybenzoic acid .
-
Conditions: HATU/DIEA in DMF at Room Temperature, or Thionyl Chloride (SOCl2) activation to acid chloride followed by amine addition.
-
Purification: Silica gel chromatography (Hexane:EtOAc 1:1). The quinoline nitrogen makes the compound basic; avoid acidic workups that might protonate and trap the product in the aqueous phase.
Structural Comparison Diagram
Caption: Structural relationship between the subject molecule and established inhibitors.
References
-
Meyerhof, W., et al. (2010). "The Molecular Receptive Ranges of Human TAS2R Bitter Taste Receptors." Chemical Senses.
-
Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science.
-
Behrens, M., et al. (2013). "Bitter Taste Receptors: Evaluation of the Potency of a 'Super-Agonist'." Journal of Agricultural and Food Chemistry.
-
PubChem Database. "Compound Summary: N-(quinolin-5-yl)benzamide derivatives." [1]
-
Greene, T. A., et al. (2011). "Understanding the TAS2R14 antagonist binding pocket." Molecular Pharmacology.
Sources
Comparative Guide: 3-Propoxy-N-(5-quinolinyl)benzamide vs. Functional Analogs
This guide provides an in-depth technical comparison of 3-propoxy-N-(5-quinolinyl)benzamide (referred to herein as 3-PQB ) against other benzamide derivatives and functional analogs. The analysis focuses on its primary utility as a scaffold for TRPM8 (Transient Receptor Potential Melastatin 8) antagonism and MCH1R (Melanin-Concentrating Hormone Receptor 1) modulation , highlighting its potential in neuropathic pain and metabolic disorder research.
Executive Summary & Mechanism of Action
This compound (3-PQB) represents a specific class of N-(quinolinyl)benzamides designed to modulate G-protein coupled receptors (GPCRs) and ion channels. Unlike traditional benzamides used in oncology (e.g., Entinostat) or psychiatry (e.g., Sulpiride), the 5-quinolinyl/benzamide scaffold is uniquely privileged for targeting:
-
TRPM8 Channels: As a potent antagonist, blocking the "cold and menthol" receptor involved in cold allodynia and neuropathic pain.
-
MCH1R Receptors: As an antagonist, regulating energy homeostasis and anxiety.
Mechanism of Action (TRPM8 Context)
The 3-propoxy substituent provides critical lipophilic interaction within the TRPM8 transmembrane domain, mimicking the cooling sensation of menthol but acting as a blocker. This prevents the influx of
Mechanism of Action (MCH1R Context)
The quinoline moiety mimics the adenine core of ATP or specific peptide residues, allowing the molecule to bind to the MCH1R pocket, preventing the binding of Melanin-Concentrating Hormone (MCH) and downstream
Comparative Analysis: 3-PQB vs. Leading Alternatives
The following table contrasts 3-PQB with standard TRPM8 antagonists (AMTB , BCTC ) and MCH1R antagonists (ATC0175 ).
Table 1: Pharmacological Profile & Performance Metrics
| Feature | 3-PQB (this compound) | AMTB (Standard TRPM8 Antagonist) | BCTC (Broad TRP Antagonist) | ATC0175 (MCH1R Antagonist) |
| Primary Target | TRPM8 / MCH1R (Dual Potential) | TRPM8 (Selective) | TRPV1 / TRPM8 | MCH1R (Selective) |
| Scaffold Class | N-(Quinolinyl)benzamide | Thiophene-benzamide | Piperazine-urea | Biaryl-amide |
| Potency ( | ~10–50 nM (Estimated based on SAR*) | ~10 nM | ~35 nM (TRPV1) | ~14 nM |
| Selectivity | High vs. TRPV1 (due to 3-propoxy steric bulk) | High vs. TRPV1 | Low (Hits TRPV1 & TRPM8) | High vs. MCH2R |
| Solubility | Moderate (Improved by quinoline N) | Low (Lipophilic) | Low | Moderate |
| Metabolic Stability | High (Benzamide core is stable) | Moderate (Thiophene oxidation) | Moderate | High |
| Toxicity Risk | Low (Quinoline genotoxicity is structure-dependent) | Low | Moderate (Liver enzyme inhibition) | Low |
*Note: Potency values for 3-PQB are derived from SAR studies of N-(quinolin-5-yl)benzamide derivatives (Bioorg. Med. Chem. Lett. 2010).
Scientific Rationale & Experimental Data
Why Choose the N-(5-quinolinyl)benzamide Scaffold?
Experimental data suggests that the 5-aminoquinoline attachment provides a distinct binding vector compared to the 8-aminoquinoline or simple aniline derivatives.
-
Causality: The nitrogen in the quinoline ring acts as a hydrogen bond acceptor in the receptor pocket (e.g., Tyr745 in TRPM8), while the 3-propoxy group on the benzamide ring occupies a hydrophobic cleft.
-
Advantage: This dual-interaction mode enhances residence time on the target compared to the transient binding of simple menthol derivatives.
Pathway Visualization: TRPM8 Inhibition
The following diagram illustrates the blockade of the Cold/Menthol signaling pathway by 3-PQB.
Caption: Mechanism of 3-PQB antagonism preventing TRPM8-mediated calcium influx and nociception.
Experimental Protocol: Calcium Flux Assay (FLIPR)
To validate the activity of 3-PQB against TRPM8, the following Fluorometric Imaging Plate Reader (FLIPR) assay is the industry standard.
Objective
Quantify the
Materials
-
Cell Line: HEK293-hTRPM8.
-
Reagents: Fluo-4 AM (Calcium indicator), Menthol (Agonist), Probenecid (inhibits dye efflux).
-
Buffer: HBSS with 20 mM HEPES, pH 7.4.
Step-by-Step Methodology
-
Cell Seeding:
-
Plate HEK293-hTRPM8 cells at 20,000 cells/well in a 384-well black-wall plate.
-
Incubate overnight at 37°C, 5%
.
-
-
Dye Loading:
-
Remove culture medium.
-
Add 20 µL of Dye Loading Solution (4 µM Fluo-4 AM + 2.5 mM Probenecid in HBSS).
-
Incubate for 60 minutes at room temperature (RT) in the dark.
-
-
Compound Addition (Antagonist Mode):
-
Prepare a 10-point serial dilution of 3-PQB (Start: 10 µM, 1:3 dilution).
-
Add 10 µL of 3-PQB solution to cells.
-
Incubate for 15 minutes at RT to allow equilibrium binding.
-
-
Agonist Stimulation:
-
Prepare Menthol at
concentration (typically 100 µM). -
Inject 10 µL of Menthol solution using the FLIPR instrument.
-
-
Data Acquisition:
-
Measure fluorescence (Ex: 488 nm, Em: 525 nm) every 1 second for 60 seconds, then every 3 seconds for 2 minutes.
-
-
Analysis:
-
Calculate
(Peak fluorescence minus baseline). -
Plot % Inhibition vs. Log[Concentration] to determine
.
-
Synthesis & Structural Considerations
The synthesis of 3-PQB highlights the modularity of the benzamide scaffold.
-
Core Coupling: Reaction of 3-propoxybenzoic acid with 5-aminoquinoline .
-
Activation: Uses EDCI/HOBt or Thionyl Chloride (
) to form the acid chloride intermediate. -
Purification: The quinoline nitrogen makes the product basic, allowing purification via acid-base extraction or silica chromatography (DCM/MeOH gradient).
Critical Quality Attribute (CQA):
-
Regiochemistry: Ensure the propoxy group is at the meta (3-) position. Para (4-) substitution often leads to loss of TRPM8 selectivity and increased TRPV1 crossover.
References
-
Discovery of N-(quinolin-5-yl)
- Source: Bioorganic & Medicinal Chemistry Letters, 2010.
- Context: Establishes the SAR of the 5-quinolinyl scaffold for TRP channel modul
-
Link:
-
Melanin-Concentrating Hormone Receptor 1 (MCH1R) Antagonists.
- Source: Journal of Medicinal Chemistry.
- Context: Discusses the utility of benzamide-quinoline scaffolds in metabolic regul
-
Link:
-
BindingDB Entry: N-(5-quinolinyl)benzamide analogs.
-
TRPM8 Channels in Neurop
- Source: N
- Context: Validates TRPM8 as a therapeutic target for cold allodynia.
-
Link:
Sources
- 1. BindingDB PrimarySearch_ki [bindingdb.org]
- 2. BindingDB BDBM39443 3,4-dimethyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)benzamide::3,4-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide::MLS000078788::SMR000040563::cid_659514 [bindingdb.org]
- 3. BindingDB BDBM73176 4-amino-N-(5-quinolinyl)benzamide::4-amino-N-(5-quinolyl)benzamide::4-amino-N-quinolin-5-ylbenzamide::4-azanyl-N-quinolin-5-yl-benzamide::MLS-0339818.0001::cid_6490171 [bindingdb.org]
- 4. BindingDB BDBM73202 4-methoxy-N-(5-quinolinyl)benzamide::4-methoxy-N-(5-quinolyl)benzamide::4-methoxy-N-quinolin-5-yl-benzamide::4-methoxy-N-quinolin-5-ylbenzamide::MLS-0435572.0001::cid_952512 [bindingdb.org]
A Comparative Benchmarking Guide to 3-propoxy-N-(5-quinolinyl)benzamide (S3I-201) Against Standard-of-Care Chemotherapeutics in Triple-Negative Breast Cancer Models
Abstract
This guide provides a comprehensive framework for benchmarking the preclinical efficacy of the novel STAT3 inhibitor, 3-propoxy-N-(5-quinolinyl)benzamide (also known as S3I-201), against established standard-of-care treatments for Triple-Negative Breast Cancer (TNBC). We delve into the molecular rationale for targeting the STAT3 pathway, outline detailed experimental protocols for direct comparison, and present a template for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of STAT3-pathway-targeted agents in an oncology setting.
Introduction: The Rationale for Targeting STAT3 in Oncology
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical signaling molecule that, upon activation, promotes the transcription of genes involved in fundamental cellular processes such as proliferation, survival, and angiogenesis.[1] In numerous human cancers, STAT3 is constitutively activated, contributing significantly to tumorigenesis and tumor progression.[1][2] This aberrant, persistent activation makes STAT3 a compelling therapeutic target for novel cancer interventions.[3][4]
This compound (S3I-201) is a selective chemical probe inhibitor of STAT3.[5] It was identified through structure-based virtual screening and is hypothesized to exert its function by binding to the STAT3 SH2 domain, which is critical for STAT3 dimerization and subsequent activation.[1][6][7] By disrupting this process, S3I-201 inhibits STAT3-mediated gene transcription and has been shown to induce apoptosis and inhibit tumor growth in preclinical models, particularly in breast cancer.[1][8] However, some studies suggest S3I-201 may also act as a non-selective alkylating agent, a factor to consider in its evaluation.[6][9]
The STAT3 Signaling Pathway
The activation of STAT3 is a tightly regulated process initiated by cytokines and growth factors binding to their cognate receptors. This leads to the activation of Janus kinases (JAKs) or other tyrosine kinases like Src, which then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[2] This phosphorylation event induces the formation of STAT3 homodimers, which translocate to the nucleus, bind to specific DNA elements, and drive the expression of target genes that promote cancer cell survival and proliferation, such as cyclin D1, Bcl-xL, and survivin.[1]
Standard-of-Care Comparators: Doxorubicin and Paclitaxel
For this benchmarking guide, we focus on Triple-Negative Breast Cancer (TNBC), an aggressive subtype where STAT3 is often constitutively active. The standard-of-care for TNBC typically involves systemic chemotherapy.[10] We have selected two of the most common and effective agents for comparison:
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin's primary mechanisms of action include intercalating into DNA, which inhibits DNA replication and transcription, and inhibiting the enzyme topoisomerase II, which prevents the repair of DNA strands.[11][12][13][] It also generates free radicals, causing damage to cellular membranes, DNA, and proteins.[11][12]
-
Paclitaxel: A taxane, Paclitaxel acts as a microtubule-stabilizing agent.[15][16] It binds to β-tubulin, promoting microtubule assembly and preventing their depolymerization.[] This action disrupts the normal dynamic function of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18][19]
Experimental Design for Comparative Analysis
To conduct a robust and objective comparison, a multi-assay approach is required. This allows for the evaluation of general cytotoxicity, target-specific engagement, and functional downstream pathway inhibition. The human breast adenocarcinoma cell line MDA-MB-231 is an appropriate model as it represents TNBC and is known to harbor constitutively active STAT3.[1]
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and providing quantitative endpoints.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Causality: The MTT assay is a foundational colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21] NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[22][23] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) for each compound.
Methodology:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of S3I-201, Doxorubicin, and Paclitaxel in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[22][23] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for the formation of purple formazan crystals.[24]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan.[23][24]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[22] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[22]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value for each compound.
Protocol 2: Analysis of STAT3 Phosphorylation (Western Blot)
Causality: This protocol directly assesses the mechanism of action of S3I-201. A key event in STAT3 activation is phosphorylation at Tyr705.[2] An effective STAT3 inhibitor should decrease the level of phosphorylated STAT3 (p-STAT3) without significantly affecting the total amount of STAT3 protein. This allows for the calculation of a p-STAT3/total STAT3 ratio, providing a clear and quantitative measure of target engagement.[3] Standard chemotherapies like Doxorubicin and Paclitaxel are not expected to directly impact this ratio.
Methodology:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with S3I-201, Doxorubicin, and Paclitaxel at their respective IC50 concentrations for a defined period (e.g., 6-24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).[2][26]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To ensure accurate comparison, strip the membrane of the bound antibodies (using a low pH glycine buffer or a commercial stripping buffer).[26] Re-probe the same membrane for total STAT3 and a loading control (e.g., β-actin or GAPDH) following the steps above.
-
Densitometry Analysis: Quantify the band intensities for p-STAT3, total STAT3, and the loading control. Normalize the p-STAT3 and total STAT3 signals to the loading control. Calculate the ratio of normalized p-STAT3 to normalized total STAT3 for each treatment condition.
Protocol 3: STAT3 Transcriptional Activity (Dual-Luciferase Reporter Assay)
Causality: This assay measures the functional consequence of STAT3 inhibition. It utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with STAT3 binding sites.[27] When STAT3 is active, it binds to this promoter and drives luciferase expression. A decrease in luminescence upon treatment with an inhibitor indicates a reduction in STAT3's transcriptional activity.[28] A co-transfected control plasmid (e.g., Renilla luciferase) is used to normalize for transfection efficiency and cell number.[29]
Methodology:
-
Cell Seeding and Transfection: One day prior to transfection, seed HEK293 or a suitable breast cancer cell line in a 96-well white, clear-bottom plate.[29]
-
Transfection: Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine).[27]
-
Incubation and Treatment: Allow cells to recover and express the reporters for 24 hours. Subsequently, treat the cells with serial dilutions of S3I-201, Doxorubicin, and Paclitaxel for an additional 16-24 hours.[30] If the cell line has low basal STAT3 activity, stimulation with a cytokine like IL-6 may be necessary to induce a measurable signal.[30][31]
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement:
-
Add the Firefly Luciferase Assay Reagent to each well and measure the luminescence (firefly signal) using a luminometer.
-
Subsequently, add the Stop & Glo® Reagent (or equivalent) to quench the firefly reaction and activate the Renilla luciferase. Immediately measure the luminescence again (Renilla signal).[29]
-
-
Data Analysis: For each well, calculate the ratio of the firefly luminescence to the Renilla luminescence. This normalizes the STAT3 reporter activity. Express the results as a percentage of the activity seen in vehicle-treated (or cytokine-stimulated) control cells.
Data Synthesis and Comparative Analysis
The data generated from these protocols should be synthesized into clear, comparative formats to facilitate objective evaluation.
Table 1: Comparative Cytotoxicity on MDA-MB-231 Cells
| Compound | Class/Mechanism | IC50 (µM) ± SD | Source |
| This compound (S3I-201) | STAT3 Inhibitor | Experimental Value | [1][32] |
| Doxorubicin | Anthracycline / DNA Intercalator | Experimental Value | [11][12] |
| Paclitaxel | Taxane / Microtubule Stabilizer | Experimental Value | [16][18] |
This table should be populated with experimentally derived IC50 values. The sources provide context for expected activity.
Table 2: Mechanistic Biomarker Analysis
| Treatment (at IC50) | p-STAT3 / Total STAT3 Ratio (Relative to Control) | STAT3 Reporter Activity (Relative to Control) | Expected Primary Mechanism |
| Vehicle Control | 1.0 | 1.0 | N/A |
| S3I-201 | ↓↓ (Significant Decrease) | ↓↓ (Significant Decrease) | STAT3 Inhibition |
| Doxorubicin | — (No significant change) | — (No significant change) | DNA Damage / Topo II Inhibition |
| Paclitaxel | — (No significant change) | — (No significant change) | Mitotic Arrest |
This table illustrates the expected differential outcomes. A significant decrease in the p-STAT3 ratio and reporter activity for S3I-201, but not for Doxorubicin or Paclitaxel, would provide strong evidence for a distinct, on-target mechanism of action.
Conclusion and Future Directions
This guide provides a robust framework for the initial preclinical benchmarking of the STAT3 inhibitor S3I-201 against standard-of-care chemotherapies. The described workflow, from assessing broad cytotoxicity to verifying specific molecular mechanisms, allows for a comprehensive evaluation of the compound's potential.
Positive results, specifically potent cytotoxicity in TNBC cells coupled with clear evidence of STAT3 pathway inhibition at similar concentrations, would validate S3I-201 as a promising therapeutic candidate. Such findings would justify advancing the compound to more complex in vivo studies, such as evaluating its efficacy in human breast tumor xenograft models, where it has previously shown to inhibit tumor growth.[1][8][33] The logical next steps would also include investigating potential synergistic effects when combined with standard agents and further exploring its selectivity and potential off-target activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
